2-(2-Methoxyethoxy)benzoic acid

Beschreibung

BenchChem offers high-quality 2-(2-Methoxyethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

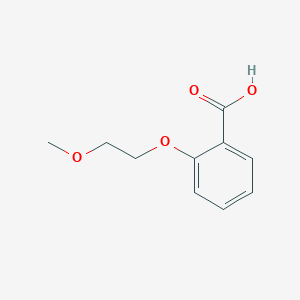

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIXKEQGKQFQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540164 | |

| Record name | 2-(2-Methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98684-32-3 | |

| Record name | 2-(2-Methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

What are the physicochemical properties of 2-(2-Methoxyethoxy)benzoic acid?

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Methoxyethoxy)benzoic Acid

Introduction

2-(2-Methoxyethoxy)benzoic acid, with CAS Number 98684-32-3, is a member of the benzoic acid derivative family. Its structure incorporates a benzoic acid core, which is fundamental in various biologically active molecules and a common building block in organic synthesis. The addition of a methoxyethoxy side chain at the ortho-position introduces unique properties, influencing its solubility, acidity, and potential for intermolecular interactions. This guide provides a comprehensive overview of its key physicochemical properties, detailed methodologies for its characterization, and insights into its handling and safety. This information is crucial for its application in medicinal chemistry, materials science, and broader chemical research.

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. For 2-(2-Methoxyethoxy)benzoic acid, these properties are essential for predicting its reactivity, designing experimental protocols, and assessing its potential applications. The data below has been compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2] |

| Molecular Weight | 196.2 g/mol | [1][2][3] |

| CAS Number | 98684-32-3 | [1][4] |

| Boiling Point | 183.5-184 °C (at 4 Torr) | [1] |

| Density | 1.186 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.41 ± 0.36 (Predicted) | [1] |

Insight into Key Properties:

-

Acidity (pKa): The predicted pKa of approximately 3.41 indicates that 2-(2-Methoxyethoxy)benzoic acid is a moderately strong organic acid, comparable to benzoic acid itself.[1] This property is critical in drug development, as it governs the compound's charge state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. In aqueous solutions with a pH above ~3.4, the carboxylic acid group will be predominantly deprotonated, forming the carboxylate anion.

-

Boiling Point: The high boiling point, measured under reduced pressure, signifies low volatility and strong intermolecular forces, likely hydrogen bonding between the carboxylic acid groups.[1]

-

Solubility: While quantitative solubility data is not widely published, the molecular structure provides clues. The benzoic acid moiety confers some aromatic, non-polar character, while the carboxylic acid and the methoxyethoxy group introduce polarity and hydrogen bonding capabilities. This amphiphilic nature suggests moderate solubility in polar organic solvents like ethanol, methanol, and DMSO, and limited solubility in water, which can be increased in basic aqueous solutions due to salt formation.

Analytical Characterization Workflow

A robust and logical workflow is essential for the comprehensive characterization of any chemical compound. This ensures that identity, purity, and structure are confirmed before its use in further applications. The following diagram illustrates a standard workflow for the physicochemical analysis of 2-(2-Methoxyethoxy)benzoic acid.

Caption: A typical experimental workflow for the physicochemical characterization of a small molecule.

Experimental Protocols for Spectroscopic Analysis

The following sections provide detailed, step-by-step methodologies for the spectroscopic characterization of 2-(2-Methoxyethoxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(2-Methoxyethoxy)benzoic acid and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[5] DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum.

-

Expected Signals:

-

~12-13 ppm: A broad singlet corresponding to the carboxylic acid proton (-COOH).

-

~7.0-8.0 ppm: A series of multiplets corresponding to the four protons on the benzene ring. The substitution pattern will lead to complex splitting.

-

~3.5-4.5 ppm: A series of triplets or multiplets corresponding to the four methylene protons (-OCH₂CH₂O-).

-

~3.3 ppm: A singlet corresponding to the three methyl protons (-OCH₃).

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals:

-

~165-170 ppm: Carbonyl carbon of the carboxylic acid.

-

~110-160 ppm: Six distinct signals for the aromatic carbons.

-

~60-75 ppm: Methylene carbons of the ethoxy group.

-

~59 ppm: Methyl carbon of the methoxy group.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Methodology:

-

Sample Preparation: If using an instrument with an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid powder directly onto the ATR crystal.[6]

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Analysis:

-

Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorption Bands:

-

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.

-

~1600, ~1450 cm⁻¹: C=C stretches within the aromatic ring.

-

~1250, ~1100 cm⁻¹ (strong): C-O stretches from the ether linkages and the carboxylic acid.

-

-

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.

Methodology:

-

Sample Introduction: The sample can be introduced via Gas Chromatography (GC-MS) if it is sufficiently volatile and thermally stable (or after derivatization), or more commonly via Liquid Chromatography (LC-MS) for a polar molecule like this.

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, typically run in negative ion mode to deprotonate the carboxylic acid ([M-H]⁻) or positive ion mode to form adducts like ([M+H]⁺ or [M+Na]⁺).

-

Mass Analysis:

-

Acquire a full scan mass spectrum.

-

Expected Results:

-

Molecular Ion: In negative ion mode, a prominent peak at m/z 195.06 ([C₁₀H₁₁O₄]⁻). In positive ion mode, a peak at m/z 197.08 ([C₁₀H₁₂O₄+H]⁺).

-

Key Fragments: Fragmentation may occur through the loss of the methoxyethoxy side chain or loss of CO₂ from the carboxylate.

-

-

Safety and Handling

As a laboratory chemical, 2-(2-Methoxyethoxy)benzoic acid requires careful handling to minimize risk.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[2]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2] Avoid contact with skin and eyes.[2][7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Hazards: While specific GHS classifications for this exact compound are not universally listed, related benzoic acid derivatives are often classified as causing skin and serious eye irritation.[8][9]

References

-

Cheméo. Chemical Properties of 2-((2-Methoxyethoxy)carbonyl)benzoic acid (CAS 16501-01-2). [Link]

-

PubChem. 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid. [Link]

-

National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9). [Link]

-

SpectraBase. 2-Methoxy-benzoic acid. [Link]

-

FooDB. Showing Compound 2-Methoxybenzoic acid (FDB010544). [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. 2-Methoxybenzoic acid. [Link]

Sources

- 1. 2-(2-METHOXYETHOXY)BENZOIC ACID | 98684-32-3 [amp.chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 2-(2-Methoxyethoxy)benzoic acid | CymitQuimica [cymitquimica.com]

- 4. 2-(2-METHOXYETHOXY)BENZOIC ACID | 98684-32-3 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

2-(2-Methoxyethoxy)benzoic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyethoxy)benzoic acid, a notable member of the benzoic acid derivative family, is a compound of increasing interest within the scientific community. Its unique molecular architecture, featuring both a carboxylic acid and an ether linkage, bestows upon it a versatile chemical profile. This guide serves as a comprehensive technical resource, elucidating the core characteristics, synthesis, and potential applications of this compound, grounded in established scientific principles and data.

Molecular Identity and Physicochemical Properties

CAS Number: 98684-32-3[1][2][3][4][5]

Molecular Formula: C₁₀H₁₂O₄[1][2][6]

Molecular Weight: 196.20 g/mol [1][6]

The structural framework of 2-(2-Methoxyethoxy)benzoic acid, comprising a benzoic acid core substituted at the ortho position with a 2-methoxyethoxy group, is fundamental to its chemical behavior. The presence of both a hydrogen bond donor (the carboxylic acid) and hydrogen bond acceptors (the ether oxygens and the carbonyl oxygen) influences its solubility and interaction with other molecules.

Molecular Structure Visualization:

Caption: 2D structure of 2-(2-Methoxyethoxy)benzoic acid.

Physicochemical Data Summary:

| Property | Value | Source |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 183.5-184 °C at 4 Torr | [6] |

| Density | 1.186 ± 0.06 g/cm³ | [6] |

| Solubility | Soluble in polar solvents | [4] |

The physical state of this compound has been described as both a liquid and a solid, which may be attributable to its purity or the conditions of observation. However, the description as a "white to off-white solid" is more commonly cited.[4] Its solubility in polar solvents is a direct consequence of the polar functional groups present in its structure.

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of 2-(2-Methoxyethoxy)benzoic acid is not widely published in peer-reviewed literature, its synthesis can be logically deduced from established organic chemistry principles. A plausible and commonly employed synthetic strategy would involve the Williamson ether synthesis.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 2-(2-Methoxyethoxy)benzoic acid.

Conceptual Experimental Protocol:

-

Etherification: Methyl salicylate would be deprotonated at the phenolic hydroxyl group using a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF). The resulting phenoxide would then act as a nucleophile, attacking 2-methoxyethyl chloride or a similar electrophile to form the ether linkage. The causality behind this choice lies in the high reactivity of the sodium phenoxide and the good leaving group ability of the chloride, facilitating an efficient SN2 reaction.

-

Ester Hydrolysis: The methyl ester of the intermediate product, methyl 2-(2-methoxyethoxy)benzoate, would then be hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a mineral acid like hydrochloric acid. The use of a strong base is crucial to ensure the complete saponification of the ester.

This proposed pathway is a standard and reliable method for the synthesis of such derivatives, offering good yields and straightforward purification procedures.

Applications and Areas of Research

While specific, large-scale industrial applications of 2-(2-Methoxyethoxy)benzoic acid are not extensively documented, its structural motifs suggest its utility as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and specialty chemical sectors.

The applications of the closely related compound, 2-methoxybenzoic acid (o-anisic acid), provide a strong indication of the potential uses of its 2-methoxyethoxy analogue. 2-Methoxybenzoic acid is a known building block in the synthesis of various active pharmaceutical ingredients (APIs).[7] For instance, it has been utilized as a precursor in the development of agents targeting viral infections like hepatitis C.[7] The carboxylic acid group allows for the formation of amides and esters, while the aromatic ring can undergo electrophilic substitution, making it a valuable scaffold for creating diverse molecular libraries for drug discovery.

Given these precedents, 2-(2-Methoxyethoxy)benzoic acid is a promising candidate for:

-

Pharmaceutical Intermediates: The introduction of the methoxyethoxy side chain can modulate the pharmacokinetic properties of a potential drug molecule, such as its solubility, lipophilicity, and metabolic stability. This makes it an attractive building block for the synthesis of novel therapeutic agents.

-

Specialty Chemicals: Its structure could be incorporated into polymers or other materials to impart specific properties.

-

Research and Development: As a readily available building block, it can be employed in academic and industrial laboratories to explore new synthetic methodologies and create novel compounds with unique properties.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices when working with any chemical compound. The available safety data sheets (SDS) for 2-(2-Methoxyethoxy)benzoic acid provide crucial information for risk assessment and mitigation.[1][2][3][5]

Key Safety Considerations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

It is crucial to consult the most up-to-date Safety Data Sheet from the supplier before handling this compound.

Spectroscopic Data Analysis

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7.0-8.2 ppm) corresponding to the four protons on the benzene ring.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with D₂O.

-

Methoxyethoxy Protons: The protons of the methoxyethoxy side chain would appear as distinct signals in the upfield region. The methylene protons adjacent to the aromatic ring's oxygen would likely be a triplet around δ 4.2-4.5 ppm. The other methylene protons would also likely be a triplet around δ 3.7-3.9 ppm. The terminal methoxy group would be a singlet around δ 3.4 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm).

-

Aromatic Carbons: Six signals in the aromatic region (typically δ 110-160 ppm), with the carbon attached to the carboxylic acid and the carbon attached to the ether oxygen being the most deshielded.

-

Methoxyethoxy Carbons: Signals corresponding to the methylene carbons and the terminal methoxy carbon in the upfield region (typically δ 50-75 ppm).

Expected Infrared (IR) Spectral Features:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O Stretch (Ether and Carboxylic Acid): Strong absorption bands in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Researchers who synthesize or work with this compound should perform their own analytical characterization to confirm its identity and purity.

Conclusion

2-(2-Methoxyethoxy)benzoic acid is a compound with significant potential as a building block in various fields of chemical research and development. Its well-defined structure and predictable reactivity make it a valuable tool for synthetic chemists. This guide has provided a comprehensive overview of its key properties, a plausible synthetic route, potential applications, and essential safety information. As research progresses, the full scope of this compound's utility will undoubtedly continue to expand.

References

- Safety Data Sheet for 2-(2-Methoxyethoxy)benzoic acid.

-

1PlusChem LLC. 98684-32-3 | 2-(2-Methoxyethoxy)benzoic acid. [Link]

Sources

- 1. aobchem.com [aobchem.com]

- 2. kishida.co.jp [kishida.co.jp]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. CAS 98684-32-3: 2-(2-Methoxyethoxy)benzoic acid [cymitquimica.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 2-(2-METHOXYETHOXY)BENZOIC ACID | 98684-32-3 [amp.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

Spectroscopic Signature of 2-(2-Methoxyethoxy)benzoic Acid: A Predictive and Interpretive Guide

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectral characteristics of 2-(2-Methoxyethoxy)benzoic acid. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to forecast its signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By dissecting the expected spectral features, this guide serves as a valuable resource for researchers in compound identification, quality control, and methodological development. We will explore the theoretical underpinnings of the predicted spectra, offer detailed protocols for data acquisition, and present a logical framework for spectral interpretation, thereby providing a self-validating system for future experimental work.

Introduction: The Structural and Chemical Landscape

2-(2-Methoxyethoxy)benzoic acid is a disubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core with an ortho-positioned methoxyethoxy group, suggests a unique interplay of electronic and steric effects that will be reflected in its spectroscopic output. The carboxylic acid moiety is a strong electron-withdrawing group, while the ether linkage introduces flexibility and specific vibrational modes. Understanding this structure is paramount to interpreting its spectral data.

The analysis of substituted benzoic acids through spectroscopic methods is a well-established field, with substituent effects on chemical shifts and vibrational frequencies being extensively documented.[1] For instance, the position and nature of substituents on the benzene ring predictably influence the electronic environment of the aromatic protons and carbons.

Predicted Spectral Data

The following data tables present a predictive summary of the key spectral features expected for 2-(2-Methoxyethoxy)benzoic acid. These predictions are derived from the analysis of closely related compounds, including 2-methoxybenzoic acid and various ethoxy-substituted aromatics.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet in this region, highly dependent on solvent and concentration. |

| ~7.8-8.0 | Doublet of doublets | 1H | Ar-H (ortho to -COOH) | This proton is deshielded by the anisotropic effect of the carbonyl group. |

| ~7.4-7.6 | Triplet | 1H | Ar-H (para to -COOH) | The chemical shift is influenced by both the carboxylic acid and the ether linkage. |

| ~7.0-7.2 | Triplet | 1H | Ar-H | Aromatic proton signal. |

| ~6.9-7.1 | Doublet | 1H | Ar-H (ortho to -O-) | This proton is shielded by the electron-donating nature of the ether oxygen. |

| ~4.2-4.4 | Triplet | 2H | -OCH₂CH₂- | Protons on the carbon adjacent to the aromatic ring's oxygen. |

| ~3.7-3.9 | Triplet | 2H | -CH₂OCH₃ | Protons on the carbon adjacent to the terminal methoxy group's oxygen. |

| ~3.4 | Singlet | 3H | -OCH₃ | The methyl protons of the methoxy group. |

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165-170 | C=O | The carbonyl carbon of the carboxylic acid is expected in this downfield region. |

| ~155-160 | Ar-C (ipso, attached to -O-) | The carbon directly attached to the ether oxygen is significantly deshielded. |

| ~130-135 | Ar-C (para to -O-) | Aromatic carbon signal. |

| ~120-125 | Ar-C (ortho to -O-) | Aromatic carbon signal. |

| ~115-120 | Ar-C (ipso, attached to -COOH) | The carbon bearing the carboxylic acid group. |

| ~110-115 | Ar-C | Aromatic carbon signal. |

| ~68-72 | -OCH₂CH₂- | Methylene carbon adjacent to the aromatic ring's oxygen. |

| ~65-70 | -CH₂OCH₃ | Methylene carbon adjacent to the terminal methoxy group's oxygen. |

| ~58-60 | -OCH₃ | The methyl carbon of the methoxy group. |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) | A very broad and characteristic band for the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[2] |

| ~3050-3100 | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the benzene ring. |

| ~2850-2960 | C-H stretch (aliphatic) | Symmetric and asymmetric stretching of the methylene and methyl C-H bonds in the methoxyethoxy group. |

| ~1680-1710 | C=O stretch (carboxylic acid) | A strong and sharp absorption characteristic of the carbonyl group in an aromatic carboxylic acid.[2] |

| ~1600, ~1470 | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |

| ~1250-1300 | C-O stretch (acid & ether) | Overlapping stretching vibrations of the C-O bonds in the carboxylic acid and the ether linkages. |

| ~1100-1150 | C-O-C stretch (ether) | Asymmetric stretching of the ether linkages. |

Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment | Rationale |

| 196 | [M]⁺ | Molecular ion peak (assuming nominal mass for C₁₀H₁₂O₄). |

| 179 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 151 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 135 | [M - OCH₂CH₂OCH₃]⁺ | Cleavage of the ether side chain. |

| 59 | [CH₂OCH₃]⁺ | Fragmentation of the methoxyethoxy side chain. |

Methodologies for Spectral Acquisition: A Self-Validating Approach

To experimentally verify the predicted data, rigorous and well-controlled analytical procedures are essential. The following protocols are designed to ensure data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

The acquisition of high-quality NMR spectra is contingent on proper sample preparation and instrument parameterization.

Caption: Workflow for IR data acquisition and analysis.

Experimental Protocol (ATR):

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Spectrum: Acquire a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid 2-(2-Methoxyethoxy)benzoic acid onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS) Workflow

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Caption: Workflow for mass spectrometry analysis.

Experimental Protocol (Electron Ionization - GC/MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.

-

Separation: The compound will travel through the GC column, separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV) to form a molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion: A Framework for Future Research

This guide has presented a predictive spectroscopic profile of 2-(2-Methoxyethoxy)benzoic acid, grounded in the established principles of NMR, IR, and Mass Spectrometry. The detailed protocols and interpretive rationale provide a robust framework for any future experimental characterization of this compound. By understanding the expected spectral signatures, researchers can more efficiently identify and characterize this molecule, accelerating research and development efforts. The self-validating nature of the described workflows ensures a high degree of confidence in any subsequently acquired experimental data.

References

Sources

Solubility Profile of 2-(2-Methoxyethoxy)benzoic Acid in Various Solvents

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-(2-Methoxyethoxy)benzoic acid. Solubility is a critical physicochemical property that dictates the performance and application of a compound in various fields, most notably in pharmaceutical development where it influences bioavailability, formulation, and efficacy.[1][2] This document synthesizes theoretical principles with established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the intrinsic properties of 2-(2-Methoxyethoxy)benzoic acid, detail the gold-standard shake-flask method for equilibrium solubility determination, present an illustrative solubility profile in a range of solvents, and discuss the interpretation of this data.

Introduction to 2-(2-Methoxyethoxy)benzoic Acid and the Imperative of Solubility

2-(2-Methoxyethoxy)benzoic acid is an organic compound featuring a benzoic acid core substituted with a methoxyethoxy group. Its structure, combining a polar carboxylic acid function with a more nonpolar ether-aromatic backbone, suggests a nuanced solubility behavior that is highly dependent on the choice of solvent. Understanding this profile is not merely an academic exercise; it is a foundational requirement for any practical application. In drug development, poor aqueous solubility can lead to low bioavailability and erratic absorption, hindering a candidate's progression.[2] Therefore, a thorough characterization of a compound's solubility in various media—from polar aqueous buffers to nonpolar organic solvents—is an indispensable step in pre-formulation and lead optimization studies.[3]

Physicochemical Properties Influencing Solubility

The solubility of a molecule is governed by its intrinsic physical and chemical properties. For 2-(2-Methoxyethoxy)benzoic acid, the key determinants are its polarity, acidity, and molecular structure.

-

Molecular Structure and Polarity : The molecule possesses a distinct polarity gradient. The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor. Conversely, the benzene ring and the ether linkage (-O-) contribute a significant nonpolar character. The general principle of "like dissolves like" dictates that this compound will exhibit varying affinities for solvents based on their polarity.[4][5][6] Polar solvents are expected to interact favorably with the carboxylic acid moiety, while nonpolar solvents will interact with the aromatic and ether portions.[7][8]

-

Acidity (pKa) : The carboxylic acid group is acidic. The predicted pKa for 2-(2-Methoxyethoxy)benzoic acid is approximately 3.41.[9] This means that in aqueous solutions with a pH above its pKa, the compound will exist predominantly in its ionized (carboxylate) form, which is significantly more polar and thus more water-soluble than the neutral acid form. This pH-dependent solubility is a critical consideration for pharmaceutical formulations and buffer selection in experiments.[10]

-

Key Physicochemical Data :

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, the thermodynamic equilibrium solubility must be determined. This is the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system has reached a state of equilibrium.[12] The shake-flask method is the most widely recognized and reliable technique for this purpose.[3][12]

Principle of the Shake-Flask Method

The core principle involves suspending an excess amount of the solid compound in the solvent of interest and agitating the mixture for a prolonged period.[13] This ensures that the dissolution process reaches equilibrium, where the rate of dissolution of the solid equals the rate of precipitation from the solution. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.[10] The presence of excess solid throughout the experiment is crucial to ensure saturation is maintained.[10]

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of 2-(2-Methoxyethoxy)benzoic acid.

Materials:

-

2-(2-Methoxyethoxy)benzoic acid (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Toluene, Hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation : Add an excess amount of solid 2-(2-Methoxyethoxy)benzoic acid to a series of vials. "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment. This ensures the final solution is saturated.[3]

-

Solvent Addition : Accurately dispense a known volume (e.g., 5 mL) of the desired solvent into each vial.

-

Equilibration : Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[10] Allow the mixtures to shake for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically required.[10] It is advisable to take samples at multiple time points (e.g., 24h, 48h) to confirm that the concentration has reached a stable plateau.[10][12]

-

Phase Separation : Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration : Immediately filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solid particles.[14] This step is critical to prevent artificially high concentration measurements.

-

Dilution : Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification : Analyze the concentration of the diluted filtrate using a validated analytical method, such as HPLC-UV.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination process.

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a specific and sensitive method for quantifying benzoic acid derivatives.[15] A reverse-phase HPLC method with UV detection is well-suited for this purpose.[16][17]

Protocol Outline:

-

Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[15]

-

Mobile Phase : A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water, pH ~2.5-3.0) and an organic solvent like acetonitrile or methanol.[16] A typical starting point could be a 50:50 ratio.

-

Flow Rate : 1.0 mL/min.[15]

-

Detection : UV detector set to a wavelength where the compound has significant absorbance (e.g., 235 nm).[15]

-

Quantification : A calibration curve is generated using standard solutions of 2-(2-Methoxyethoxy)benzoic acid of known concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.

Illustrative Solubility Profile

| Solvent | Solvent Type | Predicted Solubility at 25°C (mg/mL) | Rationale |

| Water (pH 7.0) | Polar Protic | Low to Moderate | At neutral pH, the compound is ionized (carboxylate), enhancing solubility, but the nonpolar backbone limits it. |

| Water (pH 2.0) | Polar Protic | Low | Below its pKa, the compound is in its less soluble neutral form. |

| Methanol | Polar Protic | High | Can hydrogen bond with the carboxylic acid and solvate the ether group effectively. |

| Ethanol | Polar Protic | High | Similar to methanol, provides favorable polar and nonpolar interactions.[19] |

| Acetonitrile | Polar Aprotic | Moderate to High | Polar nature can interact with the -COOH group, but lacks H-bond donating ability. |

| Ethyl Acetate | Moderately Polar | Moderate | The ester group offers some polarity, but the overall character is less polar than alcohols. |

| Toluene | Nonpolar | Low to Moderate | Can interact with the aromatic ring via van der Waals forces, but poor interaction with the -COOH group. |

| Hexane | Nonpolar | Very Low | Highly nonpolar solvent, unable to effectively solvate the polar carboxylic acid group. |

Discussion and Interpretation

The solubility of 2-(2-Methoxyethoxy)benzoic acid is a classic example of the interplay between a molecule's functional groups and the solvent's properties.

-

Effect of Polarity : As predicted by the "like dissolves like" principle, the highest solubility is expected in polar protic solvents like methanol and ethanol.[6][8] These solvents can effectively engage in hydrogen bonding with the carboxylic acid group, which is the primary driver of solubility in polar media.[19]

-

Role of pH : In aqueous media, pH is a critical factor. The significant increase in solubility when moving from acidic to neutral or basic pH is due to the deprotonation of the carboxylic acid to form the highly polar and water-soluble carboxylate salt.[8][10] This behavior is fundamental for designing oral drug formulations, where a drug must dissolve in the varying pH environments of the gastrointestinal tract.

-

Nonpolar Interactions : The compound is not entirely insoluble in nonpolar solvents like toluene. This indicates that the nonpolar aromatic and ether components of the molecule contribute to its overall solubility profile, allowing for some interaction with nonpolar media through van der Waals forces. Solubility in purely aliphatic solvents like hexane is expected to be minimal due to the dominance of the polar carboxylic acid group.

Conclusion

This technical guide has detailed the theoretical and practical considerations for determining the solubility profile of 2-(2-Methoxyethoxy)benzoic acid. Its amphiphilic nature, with both polar and nonpolar regions, results in a varied solubility across different solvent systems, which is critically dependent on solvent polarity and, in aqueous systems, on pH. The shake-flask method remains the definitive approach for obtaining accurate equilibrium solubility data, which is essential for guiding formulation, process development, and research applications. The insights and protocols provided herein serve as a robust resource for scientists and researchers working with this compound.

References

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- Quora. (2017). How do you perform the shake flask method to determine solubility?.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- Cheméo. Chemical Properties of 2-((2-Methoxyethoxy)carbonyl)benzoic acid (CAS 16501-01-2).

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- University Laboratory Experiment. Solubility of Organic & Inorganic Compounds.

- ChemicalBook. 2-(2-METHOXYETHOXY)BENZOIC ACID | 98684-32-3.

- World Health Organization. (2018).

- University Laboratory Experiment.

- ResearchGate. (2017). 1236 SOLUBILITY MEASUREMENTS.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Benchchem.

- PubChem. 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid.

- Google Patents. (2004).

- Homework.Study.com. How does polarity affect solubility?.

- Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent?.

- Journal of Chemistry and Biochemistry. (2015).

- Labclinics. (2020). Solubility factors when choosing a solvent.

- Cheméo. Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9).

- ResearchGate. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.

- ChemicalBook. (2023). 2-(2-METHOXYETHOXY)BENZOIC ACID | 98684-32-3.

- Institutional Repository, Jimma University. (2020).

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- NZ Science Class Online. Polarity and Solubility.

- ResearchGate. The solubility of benzoic acid in seven solvents.

- Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide.

- Benchchem. (2025). Solubility Profile of 2-(3-methylphenyl)benzoic Acid in Organic Solvents: A Technical Guide.

- ResearchGate. (2025). Solubility of Benzoic Acid in Mixed Solvents.

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. m.youtube.com [m.youtube.com]

- 5. homework.study.com [homework.study.com]

- 6. 5. Polarity and Solubility [gzscienceclassonline.weebly.com]

- 7. quora.com [quora.com]

- 8. Solubility factors when choosing a solvent [labclinics.com]

- 9. 2-(2-METHOXYETHOXY)BENZOIC ACID | 98684-32-3 [amp.chemicalbook.com]

- 10. quora.com [quora.com]

- 11. 2-(2-METHOXYETHOXY)BENZOIC ACID | 98684-32-3 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. researchgate.net [researchgate.net]

- 15. fimm.valahia.ro [fimm.valahia.ro]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Page loading... [guidechem.com]

Unlocking Therapeutic Potential: A Technical Guide to Investigating 2-(2-Methoxyethoxy)benzoic Acid Derivatives

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoic acid scaffold represents a privileged structure in medicinal chemistry, forming the foundation of numerous clinically significant therapeutic agents. Within this broad and versatile class of molecules, derivatives of 2-(2-Methoxyethoxy)benzoic acid present a compelling yet underexplored opportunity for novel drug discovery. The incorporation of the methoxyethoxy moiety introduces unique physicochemical properties, including altered solubility, lipophilicity, and potential for novel intermolecular interactions, thereby expanding the accessible target space. This in-depth technical guide provides a framework for the systematic investigation of the therapeutic potential of 2-(2-Methoxyethoxy)benzoic acid derivatives. We will delve into hypothesized biological targets based on the well-established activities of structurally related benzoic acid analogs, and provide detailed, field-proven experimental protocols for the validation of these targets. This document is intended to serve as a practical roadmap for researchers and drug development professionals seeking to unlock the therapeutic promise of this intriguing class of compounds.

Introduction: The Rationale for Investigating 2-(2-Methoxyethoxy)benzoic Acid Derivatives

The inherent versatility of the benzoic acid scaffold allows for extensive chemical modification, leading to a diverse array of biological activities.[1] The strategic placement of a 2-(2-methoxyethoxy) group on the phenyl ring is hypothesized to confer several advantageous properties. The ether linkages can act as hydrogen bond acceptors, potentially enhancing binding affinity to target proteins. Furthermore, the flexible ethoxy chain may allow for optimal positioning of the molecule within a binding pocket, while the terminal methoxy group can influence metabolic stability.

Given the known activities of other substituted benzoic acids, we propose a hypothesis-driven approach to target identification for 2-(2-Methoxyethoxy)benzoic acid derivatives. This guide will focus on four high-potential therapeutic areas: oncology, through the inhibition of the Hedgehog signaling pathway and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and inflammation, via the modulation of Cyclooxygenase-2 (COX-2) and Histone Deacetylases (HDACs). For each proposed target, we will outline the scientific basis for the hypothesis and provide detailed protocols for experimental validation.

Hypothesized Target I: Hedgehog Signaling Pathway Inhibition in Oncology

Scientific Rationale

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly activated in adults, can drive the formation and progression of various cancers.[2] The key signal transducer in this pathway is the transmembrane protein Smoothened (SMO).[3] Several benzamide derivatives have been identified as potent inhibitors of the Hh pathway by targeting the SMO receptor.[2] The structural features of 2-(2-Methoxyethoxy)benzoic acid derivatives, particularly the presence of a substituted benzoyl group, suggest a potential interaction with the SMO receptor, thereby inhibiting downstream signaling and suppressing tumor growth.

Visualizing the Hedgehog Signaling Pathway

Caption: Simplified Hedgehog signaling pathway.

Experimental Protocol: Gli-Luciferase Reporter Assay

This cell-based assay is a robust method to screen for inhibitors of the Hedgehog signaling pathway by measuring the transcriptional activity of the Gli family of transcription factors.[4]

Materials:

-

Gli-Luciferase Reporter NIH3T3 cell line (stably expressing a firefly luciferase gene under the control of Gli-responsive elements)[5]

-

Thaw Medium 5 (e.g., BPS Bioscience #60182)

-

Growth Medium 5B (e.g., BPS Bioscience #79541)

-

Assay Medium: Thaw Medium 5 with 0.5% FBS

-

Recombinant murine Sonic Hedgehog (mShh) ligand

-

Test compounds (2-(2-Methoxyethoxy)benzoic acid derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Vismodegib)

-

White, clear-bottom 96-well microplates

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding:

-

The day before the assay, seed 25,000 Gli-Luciferase Reporter NIH3T3 cells in 100 µL of Thaw Medium 5 into each well of a white, clear-bottom 96-well plate.

-

Include wells without cells for background luminescence measurement.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-20 hours, or until cells reach confluency.[5]

-

-

Compound and Ligand Preparation:

-

Prepare serial dilutions of the test compounds and the positive control in Assay Medium. The final DMSO concentration should not exceed 0.5%.

-

Prepare a solution of mShh in Assay Medium at a concentration that induces a robust luciferase signal (e.g., 1 µg/mL).

-

-

Cell Treatment:

-

Carefully remove the culture medium from the wells.

-

For inhibitor screening, add 50 µL of the diluted test compounds or positive control to the respective wells. Add 50 µL of Assay Medium with the same DMSO concentration to the "positive control" and "unstimulated control" wells.

-

Add 50 µL of the mShh solution to all wells except the "unstimulated control" wells. Add 50 µL of Assay Medium to the "unstimulated control" wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 30 hours.[5]

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Gently rock the plate at room temperature for approximately 15 minutes to ensure cell lysis and signal stabilization.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Calculate the percent inhibition for each test compound concentration relative to the mShh-stimulated control.

-

Determine the IC50 value for each active compound.

-

Experimental Workflow Diagram

Caption: Workflow for the Gli-Luciferase Reporter Assay.

Hypothesized Target II: VEGFR-2 Kinase Inhibition in Angiogenesis

Scientific Rationale

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[6] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. The general structure of many VEGFR-2 inhibitors includes a heterocyclic ring system and a substituted aromatic moiety capable of forming key hydrogen bonds within the ATP-binding pocket of the kinase.[7] The 2-(2-Methoxyethoxy)benzoic acid scaffold, with its potential for hydrogen bonding and diverse derivatization, represents a promising starting point for the design of novel VEGFR-2 inhibitors.

Visualizing the VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[8]

Materials:

-

Recombinant human VEGFR-2 (KDR) kinase (e.g., BPS Bioscience #40301)

-

Kinase Assay Buffer (e.g., 5x Kinase Buffer 1)

-

ATP solution (500 µM)

-

Poly (Glu, Tyr) 4:1 substrate (10 mg/mL)

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., Sorafenib)

-

White, 96-well microplates

-

Kinase-Glo™ MAX Luminescence Kinase Assay Kit (Promega)

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.

-

Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the Poly (Glu, Tyr) substrate.

-

-

Assay Plate Setup:

-

Add 25 µL of the Master Mix to each well of a 96-well plate.

-

Add 5 µL of the test inhibitor at various concentrations to the "Test Inhibitor" wells.

-

Add 5 µL of a diluent solution (e.g., 10% DMSO in 1x Kinase Buffer) to the "Positive Control" and "Blank" wells.

-

-

Enzyme Addition and Incubation:

-

Dilute the VEGFR-2 kinase to the working concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer.

-

Add 20 µL of 1x Kinase Assay Buffer to the "Blank" wells.

-

Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells.

-

Incubate the plate at 30°C for 45 minutes.[8]

-

-

Signal Detection:

-

During the incubation, thaw the Kinase-Glo™ MAX reagent.

-

After the 45-minute incubation, add 50 µL of the Kinase-Glo™ MAX reagent to each well.

-

Cover the plate with aluminum foil and incubate at room temperature for 15 minutes.

-

-

Data Acquisition and Analysis:

-

Read the luminescence of each well using a luminometer.

-

Subtract the "Blank" value from all other readings.

-

Calculate the percent inhibition for each test compound concentration relative to the "Positive Control".

-

Determine the IC50 value for each active compound.

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro VEGFR-2 Kinase Assay.

Hypothesized Target III: Cyclooxygenase-2 (COX-2) Inhibition in Inflammation

Scientific Rationale

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[5] Selective inhibition of COX-2 is the mechanism of action for several non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles. The benzoic acid scaffold is a common feature in many NSAIDs, and structural modifications can confer selectivity for COX-2.[9] It is plausible that derivatives of 2-(2-Methoxyethoxy)benzoic acid could be designed to selectively inhibit COX-2, offering a potential new class of anti-inflammatory agents.

Visualizing the COX-2 Pathway in Inflammation

Caption: Simplified COX-2 pathway in inflammation.

Experimental Protocol: COX-2 Selective Inhibition Assay

This fluorometric assay measures the peroxidase activity of COX-2 to screen for selective inhibitors.[10]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex™ Red)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (substrate)

-

Test compounds dissolved in DMSO

-

Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

Non-selective COX inhibitor (e.g., Indomethacin) for comparison

-

White, opaque 96-well microplates

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Prepare a solution of Arachidonic Acid in the appropriate buffer.

-

-

Assay Plate Setup:

-

Add 10 µL of diluted test inhibitors or controls to the designated wells.

-

Add 80 µL of the Reaction Mix to each well.

-

-

Enzyme Addition and Incubation:

-

Dilute the COX-2 enzyme to the desired concentration in COX Assay Buffer.

-

Add 10 µL of the diluted COX-2 enzyme to all wells except the "no enzyme" control.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C) for a specified time to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.

-

Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each test compound concentration relative to the "enzyme control".

-

Determine the IC50 value for each active compound.

-

To assess selectivity, perform a parallel assay with COX-1 and calculate the COX-2/COX-1 IC50 ratio.

-

Experimental Workflow Diagram

Caption: Role of HATs and HDACs in regulating gene expression.

Experimental Protocol: HDAC Activity/Inhibition Assay

This colorimetric or fluorometric assay measures the activity of HDAC enzymes using a specific acetylated substrate. [1] Materials:

-

Nuclear extract containing HDACs or purified HDAC enzyme

-

HDAC Assay Buffer

-

HDAC Substrate (acetylated peptide)

-

HDAC Developer

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., Trichostatin A)

-

96-well microplates

-

Microplate spectrophotometer or fluorometer

Procedure:

-

Assay Plate Setup:

-

Add HDAC Assay Buffer, test inhibitors, or controls to the appropriate wells of a 96-well plate.

-

Add the nuclear extract or purified HDAC enzyme to all wells except the "no enzyme" control.

-

Allow the components to equilibrate to the assay temperature (e.g., 37°C).

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the HDAC substrate to each well.

-

Incubate the plate for the desired length of time (e.g., 60 minutes) at 37°C.

-

-

Signal Development and Detection:

-

Stop the reaction by adding the HDAC Developer. This solution typically contains an HDAC inhibitor to halt the enzymatic reaction and a reagent that generates a colorimetric or fluorescent signal from the deacetylated substrate.

-

Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for signal development.

-

-

Data Acquisition and Analysis:

-

Read the absorbance or fluorescence of each well using a microplate reader.

-

Subtract the "no enzyme" control value from all other readings.

-

Calculate the percent inhibition for each test compound concentration relative to the "enzyme control".

-

Determine the IC50 value for each active compound.

-

Experimental Workflow Diagram

Caption: Workflow for the HDAC Activity/Inhibition Assay.

Conclusion and Future Directions

The 2-(2-Methoxyethoxy)benzoic acid scaffold holds considerable promise for the development of novel therapeutic agents. This guide has outlined a rational, hypothesis-driven approach to exploring its potential by focusing on four clinically relevant targets: the Hedgehog and VEGFR-2 pathways in oncology, and COX-2 and HDACs in inflammation. The detailed experimental protocols provided herein offer a clear and actionable path for researchers to validate these hypotheses and to identify lead compounds for further development.

Future work should focus on the synthesis of a diverse library of 2-(2-Methoxyethoxy)benzoic acid derivatives to systematically explore the structure-activity relationships for each of the proposed targets. Promising lead compounds should then be advanced into more complex cellular and in vivo models to further characterize their efficacy, selectivity, and pharmacokinetic properties. Through a rigorous and systematic approach, the full therapeutic potential of this exciting class of molecules can be realized.

References

-

PubChem. (n.d.). 2-((2-(2-Methoxyethoxy)ethoxy)carbonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Salahi, R., Abuelizz, H. A., Awad, H. M., Marzouk, M., Nasr, F. A., Alqahtani, A. S., & Bakheit, A. H. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(34), 19065–19074. Retrieved from [Link]

-

Al-Ghorbani, M., Gedi, M. A., Gdeir, A. A., & Chinnasamy, C. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation Research, 66(9), 753–763. Retrieved from [Link]

-

Wang, C., Wu, H., Zhang, Q., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Medicinal Chemistry, 12(5), 785-791. Retrieved from [Link]

-

Wu, T.-S., Li, C.-Y., Leu, Y.-L., et al. (2011). Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. Journal of Natural Products, 74(8), 1749-1755. Retrieved from [Link]

-

Hadden, M. K. (n.d.). Inhibitors of the Hedgehog Signaling Pathway. Hadden Research Lab, University of Connecticut. Retrieved from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

Sreelatha, T., Sreekanth, D., Srujana, G., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(9), 703-715. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

-

Abdallah, A. E., Mabrouk, R. R., Elnagar, M. R., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 627–647. Retrieved from [Link]

-

Singh, M., Kumar, A., & Mishra, A. K. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies, 21. Retrieved from [Link]

-

Patil, K. R., Mahajan, U. B., Unger, B. S., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 374. Retrieved from [Link]

-

Bio-protocol. (n.d.). Hedgehog (Hh) Reporter Activity Assay. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

-

Wang, Y., & Du, Y. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(5), 1000203. Retrieved from [Link]

-

Arensdorf, A. M., & Kuhl, S. J. (2016). A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators. Journal of Biological Chemistry, 291(39), 20466–20475. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

-

Lokadi, L. P., Munkombwe, N. M., & Mubanga, C. P. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Journal of Pharmacognosy and Natural Products, 1(1). Retrieved from [Link]

Sources

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. web.stanford.edu [web.stanford.edu]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. epigentek.com [epigentek.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. In vitro kinase assay [protocols.io]

- 10. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to Investigating the Biological Activity of Substituted Benzoic Acids

Abstract

Substituted benzoic acids represent a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of compounds with diverse and potent biological activities. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biological activities associated with this class of molecules, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. We delve into the critical structure-activity relationships that govern their efficacy and provide detailed, field-proven protocols for the in vitro and in vivo evaluation of these activities. This guide is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind experimental choices, thereby empowering researchers to design, execute, and interpret their investigations with confidence and scientific rigor.

Introduction: The Versatility of the Benzoic Acid Scaffold

The benzoic acid framework, a simple aromatic carboxylic acid, is a fundamental building block in both nature and synthetic chemistry.[1] Its derivatives are found in numerous natural products and are integral to the synthesis of a wide range of pharmaceuticals.[2][3] The true power of this scaffold lies in its susceptibility to substitution on the aromatic ring, which allows for the fine-tuning of its physicochemical properties and, consequently, its biological activity.[1] By strategically adding or modifying functional groups, researchers can modulate a compound's lipophilicity, electronic distribution, and steric profile to enhance its interaction with biological targets.[4][5] This guide will explore the major classes of biological activity exhibited by substituted benzoic acids and provide the practical knowledge needed to investigate them effectively.

Antimicrobial Activity: A Legacy of Preservation and a Future in Therapeutics

Benzoic acid and its derivatives have a long history as antimicrobial agents, widely used as preservatives in food and cosmetics.[6] Their mechanism of action is multifaceted, primarily involving the disruption of cellular homeostasis in microorganisms.[4][6]

Mechanism of Action

The antimicrobial efficacy of benzoic acid derivatives is largely dependent on their lipophilicity and the pH of the environment.[6] The undissociated, more lipophilic form of the acid can readily penetrate the microbial cell membrane.[7] Once inside the cytoplasm, which has a near-neutral pH, the acid dissociates, releasing protons and acidifying the intracellular environment.[6] This disruption of the internal pH interferes with essential metabolic processes and enzyme functions, ultimately inhibiting microbial growth.[6] Furthermore, some derivatives can directly damage the cell membrane, leading to leakage of cellular components and cell death.[7]

Quantitative Assessment of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. It represents the lowest concentration of the agent that prevents visible growth of a microorganism.

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Benzoic acid | Escherichia coli O157 | 1000 | [8] |

| 2-hydroxybenzoic acid (Salicylic acid) | Escherichia coli O157 | 1000 | [8] |

| 3,4-dihydroxybenzoic acid | Ralstonia solanacearum | 64 | [9] |

| Benzoic acid from Bacillus subtilis GDYA-1 | Fusarium graminearum | 12 | [9] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[7][10]

Causality of Experimental Choices: The use of Mueller-Hinton agar is crucial as it is a standardized medium with low levels of inhibitors that could interfere with the antimicrobial agent's activity.[6] The 0.5 McFarland turbidity standard ensures a consistent and reproducible bacterial inoculum density.[7][11] The zones of inhibition are measured to provide a qualitative assessment of the compound's efficacy.

Step-by-Step Protocol:

-

Prepare Bacterial Inoculum: From a pure overnight culture, select 3-4 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[7][12]

-

Inoculate Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[7][10] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.[10]

-

Apply Antimicrobial Disks: Aseptically place paper disks impregnated with a known concentration of the substituted benzoic acid onto the inoculated agar surface.[10] Ensure the disks are at least 24 mm apart.[10]

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[10]

-

Measure Zones of Inhibition: After incubation, measure the diameter of the clear zones of no bacterial growth around each disk in millimeters.[7]

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Many substituted benzoic acids, particularly those with hydroxyl groups, exhibit significant antioxidant properties.[8][12] They can neutralize harmful free radicals, which are implicated in a variety of diseases, including cancer and cardiovascular disease.

Mechanism of Action

The primary mechanism of antioxidant activity for phenolic benzoic acid derivatives is hydrogen atom transfer (HAT).[13] The hydroxyl groups on the aromatic ring can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting radical form of the benzoic acid derivative is stabilized by resonance, making it less reactive. The number and position of the hydroxyl groups are critical for this activity.[12]

Quantitative Assessment of Antioxidant Activity

The half-maximal inhibitory concentration (IC50) in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common measure of antioxidant activity. It represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.

| Compound | Antioxidant Activity (DPPH IC50 in µM) | Reference |

| Gallic acid | 8.9 | [14] |

| 3,4-Dihydroxybenzoic acid | 14.3 | [14] |

| 4-Hydroxy-3-methoxybenzoic acid | 43.5 | [14] |

| 4-Hydroxybenzoic acid | >100 | [14] |

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay is a simple and widely used method for evaluating the antioxidant capacity of chemical compounds.[15][16]

Causality of Experimental Choices: DPPH is a stable free radical with a deep violet color. When it is reduced by an antioxidant, the color changes to a pale yellow, which can be measured spectrophotometrically at 517 nm.[15] This color change is directly proportional to the radical scavenging activity of the compound.

Step-by-Step Protocol:

-

Prepare Reagents: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the substituted benzoic acid in methanol.

-

Reaction Setup: In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution (e.g., 100 µL of each).[16] Include a blank (methanol and DPPH solution) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[15]

-

Calculate Percentage Inhibition: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100.[16]

-

Determine IC50: Plot the percentage of inhibition against the different concentrations of the test compound to determine the IC50 value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain substituted benzoic acids have demonstrated potent anti-inflammatory effects, making them attractive candidates for the development of new anti-inflammatory drugs.[17]

Mechanism of Action

A key mechanism underlying the anti-inflammatory activity of some benzoic acid derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18][19] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines.[20] By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory response.[18] Some derivatives may also exert their effects through the inhibition of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

Conclusion and Future Directions

Substituted benzoic acids are a remarkably versatile class of compounds with a broad spectrum of biological activities. This guide has provided a framework for understanding and investigating their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The provided protocols, rooted in established scientific principles, offer a solid foundation for researchers to explore the therapeutic potential of novel benzoic acid derivatives.

The future of research in this area is promising. A deeper understanding of the structure-activity relationships, aided by computational modeling and quantitative structure-activity relationship (QSAR) studies, will enable the rational design of more potent and selective compounds. [4][5][21]Furthermore, investigations into novel drug delivery systems and formulations will be crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of these promising therapeutic agents. [22][23]As our understanding of the molecular mechanisms of disease continues to grow, so too will the opportunities to harness the therapeutic potential of substituted benzoic acids for the benefit of human health.

References

-

Narayanan, S., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PLoS ONE, 12(7), e0180812. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

- Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

Kitahashi, Y., et al. (2020). Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. Journal of Antimicrobial Chemotherapy, 75(3), 604–611. [Link]

-

Al-Ostoot, F. H., et al. (2025). Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Chemistry & Biodiversity, e202401135. [Link]

-

Isamura, B. K., et al. (2022). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. South African Journal of Chemistry, 76, 33-41. [Link]

-

Wesołowska, O., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3698. [Link]

-

Verma, A., et al. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts, 12(8). [Link]

-

Caroline, C., et al. (2023). 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. Bali Medical Journal, 12(2), 1645-1650. [Link]

-

Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies. [Link]

-

Natella, F., et al. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Journal of agricultural and food chemistry, 47(4), 1453-1459. [Link]

-

Peterson, Q. P., et al. (2009). Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3. Journal of medicinal chemistry, 52(18), 5721–5731. [Link]

-

Yue, P., et al. (2016). Hydroxamic acid and benzoic acid-based Stat3 inhibitors suppress human glioma and breast cancer phenotypes in vitro and in vivo. Cancer research, 76(3), 652-663. [Link]

-